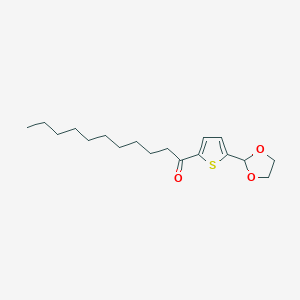

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a decyl chain, a 1,3-dioxolane ring, and a thienyl ketone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl ketone moiety can be introduced via Friedel-Crafts acylation reactions, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst . The decyl chain can be attached through alkylation reactions using decyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Decyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:

Mécanisme D'action

The mechanism of action of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The thienyl ketone moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity, enhancing its overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxolane: A simpler analog that lacks the thienyl ketone and decyl chain, used as a solvent and in polymer synthesis.

Thiophene: A basic heterocyclic compound that forms the core structure of the thienyl ketone moiety.

Decyl Ketone: A compound with a decyl chain and a ketone group, used in fragrance and flavor industries.

Uniqueness

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,3-dioxolane ring enhances its stability, while the thienyl ketone moiety provides potential biological activity. The decyl chain contributes to its hydrophobic character, making it suitable for applications in material science and drug development .

Activité Biologique

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features:

- Dioxolane ring: A five-membered cyclic ether that contributes to the compound's stability and reactivity.

- Thienyl group: A sulfur-containing aromatic ring that enhances biological interactions.

- Decyl chain: A long alkyl chain that may influence lipophilicity and membrane permeability.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. The compound may modulate receptor activity or inhibit enzyme functions, similar to other dioxolane derivatives which have shown promising results in various assays .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related dioxolane derivatives have demonstrated effectiveness against various bacterial strains:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | P. aeruginosa | 1250 µg/mL |

| Compound C | C. albicans | Active against all tested strains |

These findings suggest that this compound may possess comparable antimicrobial activity, although specific data on this compound remains limited .

Anticancer Potential

The anticancer properties of related compounds have been explored, with some showing promise in inhibiting cancer cell proliferation. Dioxolane derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Case Studies

- Antibacterial Screening : A series of dioxolane compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that many derivatives exhibited potent antibacterial activity, particularly against S. aureus and E. faecalis, with MIC values ranging from 625 µg/mL to 1250 µg/mL .

- Antifungal Activity : In another study, dioxolane derivatives were evaluated for antifungal effects against C. albicans. Most compounds demonstrated significant antifungal activity, suggesting a potential application for this compound in treating fungal infections .

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCSRDWQJABFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641880 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-98-7 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.